(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrazinamide Derivatives in Anti-tubercular Therapy
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Compounds like 6a, 6e, 6h, 6j, 6k from Series-I, and 7e from Series-II exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds were found to be non-toxic to human cells, highlighting their potential as safe and effective anti-tubercular agents (Srinivasarao et al., 2020).
Pyridazinone Derivatives as Anticonvulsant and Antimicrobial Agents
3-Hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives have been synthesized and evaluated for their potential anticonvulsant activity. These compounds, prepared by reacting substituted piperazine derivatives, showed promising results in maximal electroshock (MES) and sub-cutaneous Metrazol (scMet) tests. Additionally, their antimicrobial activities were assessed against various bacteria and fungi, showing notable effectiveness (Aytemi̇r et al., 2004).
Pyrazole Carboxamide Derivatives for Molecular Docking Studies
A series of novel pyrazole carboxamide derivatives containing a piperazine moiety was synthesized. The structural confirmation of these compounds, especially through X-ray crystal analysis, underpins their potential for biological activities. Such detailed structural elucidation is crucial for understanding the molecular interactions of these compounds, paving the way for their application in drug design and development (Lv et al., 2013).
Pharmacological Evaluation of Pyridazinone Derivatives
(6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds demonstrated analgesic effects in models of mechanical hyperalgesia, indicating their potential for treating pain. The structure-activity relationship (SAR) analysis provided insights into the pharmacological profiles of these derivatives, highlighting their significance in medicinal chemistry (Tsuno et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ . Kinases play a crucial role in cellular processes such as cell growth, metabolism, and apoptosis.
Mode of Action
It’s known that kinase inhibitors, like the aforementioned compound, typically work by binding to the kinase, thereby preventing it from participating in intracellular signaling pathways .
Biochemical Pathways
Given its potential activity on kinases, it’s likely that it affects pathways involving cell growth and proliferation, as kinases are key regulators of these processes .
Result of Action
Kinase inhibitors typically result in the inhibition of cell growth and proliferation .
Eigenschaften
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-15-4-2-3-9-26(15)18-6-5-17(22-23-18)24-10-12-25(13-11-24)19(27)16-14-20-7-8-21-16/h5-8,14-15H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIVJIKCVQZRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.